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2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine

Catalog No.
S935344
CAS No.
1271475-48-9
M.F
C11H6Cl2F2N2
M. Wt
275.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyri...

CAS Number

1271475-48-9

Product Name

2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine

IUPAC Name

2-chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine

Molecular Formula

C11H6Cl2F2N2

Molecular Weight

275.08 g/mol

InChI

InChI=1S/C11H6Cl2F2N2/c12-7-3-1-2-6(4-7)8-5-9(10(14)15)17-11(13)16-8/h1-5,10H

InChI Key

QAUGHMCMZHYVAH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)Cl)C(F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)Cl)C(F)F

2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine is a synthetic organic compound characterized by the molecular formula C11H6Cl2F2N2 and a molecular weight of 275.08 g/mol. It features a pyrimidine ring substituted with chlorine and difluoromethyl groups, making it a compound of interest in medicinal chemistry. The compound is typically available in high purity (around 95%) and is utilized in various research applications, particularly in the development of pharmaceuticals.

The chemical reactivity of 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine can be attributed to its functional groups. The chlorinated pyrimidine structure allows for nucleophilic substitutions and electrophilic reactions. For example, reactions involving the introduction of nucleophiles at the carbon positions adjacent to the chlorine atoms can yield various derivatives. Additionally, the difluoromethyl group can participate in reactions that exploit its electron-withdrawing properties, enhancing the electrophilicity of nearby sites on the pyrimidine ring .

Pyrimidine derivatives, including 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine, have been studied for their biological activities. Research indicates that such compounds may exhibit analgesic, anti-inflammatory, and antimicrobial properties. Specific substitutions on the pyrimidine ring significantly influence these biological activities, suggesting that structural modifications can optimize therapeutic efficacy. For instance, certain derivatives have demonstrated potent anti-inflammatory effects, making them potential candidates for drug development aimed at treating inflammatory diseases .

The synthesis of 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine typically involves multi-step organic reactions. Common methods include:

  • Halogenation: Introduction of chlorine and fluorine atoms through electrophilic halogenation techniques.
  • Pyrimidine Formation: Utilizing precursors such as 3-chlorobenzaldehyde and difluoromethylated compounds to construct the pyrimidine core.
  • Optimization Techniques: Employing microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times.

These methods are crucial for producing high-purity compounds suitable for biological testing and further chemical modification .

The primary applications of 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine include:

  • Pharmaceutical Development: As a precursor or intermediate in synthesizing novel drugs targeting cancer and inflammatory diseases.
  • Research Tool: Used in studies investigating the biological activity of pyrimidine derivatives.
  • Material Science: Investigated for potential applications in nonlinear optics due to its unique electronic properties .

Interaction studies have revealed that 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine may interact with various biological targets, including enzymes involved in inflammatory pathways. These interactions can be assessed through biochemical assays and molecular docking studies, providing insights into its mechanism of action and potential therapeutic applications. Additionally, studies on its binding affinity to specific receptors can help elucidate its pharmacological profile .

Several compounds share structural similarities with 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine, allowing for comparative analysis:

Compound NameSimilarityKey Features
4-Chloro-6-(trifluoromethyl)quinazoline0.93Contains trifluoromethyl group; quinazoline ring
4-Chloro-5-(trifluoromethyl)quinazoline0.89Similar halogenation pattern; quinazoline structure
6-(Trifluoromethyl)quinazolin-2-amine0.76Amino substitution; quinazoline derivative
4-Chloro-5,7-difluoroquinazoline0.72Multiple fluorinations; quinazoline framework
4-(4-Chlorophenyl)pyrimidin-2-amine0.64Amino substitution; similar biological activity

These compounds highlight the unique aspects of 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine, particularly its specific substitutions which may influence its biological activity differently compared to other derivatives .

XLogP3

4.1

Dates

Last modified: 08-16-2023

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